4-Chloro-3-methylquinoline-2-carbonitrile
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Overview
Description
4-Chloro-3-methylquinoline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C11H7ClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetonitrile in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylquinoline-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium-based catalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include substituted quinolines, quinoline derivatives with extended conjugation, and fused heterocyclic compounds .
Scientific Research Applications
4-Chloro-3-methylquinoline-2-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound for drug discovery.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-methylquinoline-2-carbonitrile include:
- 2-Chloro-4-methylquinoline-3-carbonitrile
- 2-Chloro-7-methylquinoline-3-carbonitrile
- Quinolinyl-pyrazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7ClN2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-3-methylquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-10(6-13)14-9-5-3-2-4-8(9)11(7)12/h2-5H,1H3 |
InChI Key |
GVDMDRDLTNDDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C#N)Cl |
Origin of Product |
United States |
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